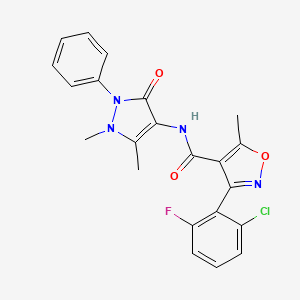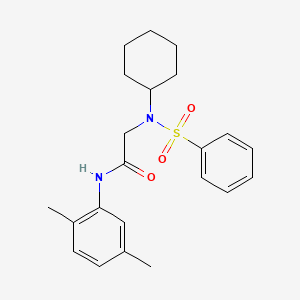
N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DCSA is a glycine receptor antagonist that has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the glycine receptors in the central nervous system, which are involved in the regulation of neurotransmitter release. By blocking these receptors, N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the release of neurotransmitters such as glutamate, which can lead to a reduction in pain and other symptoms associated with certain neurological disorders.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which can lead to a reduction in pain. N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to have anticonvulsant effects, which makes it a promising candidate for the treatment of epilepsy. In addition, N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have antipsychotic effects, which makes it a potential treatment for schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is that it has a selective effect on the glycine receptors in the central nervous system, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is that it can be difficult to synthesize, which can make it challenging to study in the lab.
Orientations Futures
There are several future directions for the study of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new drugs based on the structure of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of research is the study of the biochemical and physiological effects of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in different animal models. Finally, there is a need for further research into the potential clinical applications of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of neurological disorders.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential applications in the field of medicine. It has been studied for its potential use in the treatment of chronic pain, epilepsy, and schizophrenia. N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a selective effect on the glycine receptors in the central nervous system, which makes it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-15-11-16(22)13-17(12-15)23-20(25)14-24(18-7-3-1-4-8-18)28(26,27)19-9-5-2-6-10-19/h2,5-6,9-13,18H,1,3-4,7-8,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMMBUGEYGKUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3437224.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3437227.png)




![1-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3437277.png)
![5-acetyl-6-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3437279.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3437300.png)
![N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3437302.png)

![N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B3437315.png)
![9-[2-(benzyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3437316.png)